2-(Pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one 2-(Pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15956792
InChI: InChI=1S/C14H12N2O/c17-14-8-13(10-4-3-7-15-9-10)16-12-6-2-1-5-11(12)14/h1-7,9,13,16H,8H2
SMILES:
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol

2-(Pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one

CAS No.:

Cat. No.: VC15956792

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one -

Specification

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
IUPAC Name 2-pyridin-3-yl-2,3-dihydro-1H-quinolin-4-one
Standard InChI InChI=1S/C14H12N2O/c17-14-8-13(10-4-3-7-15-9-10)16-12-6-2-1-5-11(12)14/h1-7,9,13,16H,8H2
Standard InChI Key NZCGHPXFYXUOQY-UHFFFAOYSA-N
Canonical SMILES C1C(NC2=CC=CC=C2C1=O)C3=CN=CC=C3

Introduction

Structural Analysis and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 2-(pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one, reflects its bicyclic framework comprising a partially saturated quinolinone system (3,4-dihydroquinolin-4-one) linked to a pyridine ring at position 2 . The molecular formula is C₁₄H₁₃N₂O, with a calculated molecular weight of 225.10 g/mol . X-ray crystallography of analogous structures reveals that the dihydroquinolinone moiety adopts a boat conformation, while the pyridinyl group lies nearly perpendicular to the quinoline plane, minimizing steric strain .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular formulaC₁₄H₁₃N₂O
Molecular weight225.10 g/mol
Hybridizationsp² (quinoline), sp³ (C2, C3)
Torsional angle (C2-N)12.12° (pyridine vs. triazene chain)

Spectroscopic Characterization

¹H NMR data (400 MHz, CDCl₃) for the compound reveals distinct signals:

  • δ 8.73 (d, J = 2.2 Hz): Pyridin-3-yl H2 proton.

  • δ 7.88 (m): Quinolinone aromatic protons (H5, H6).

  • δ 6.84 (dd, J = 6.0, 2.0 Hz): H7 proton.

  • δ 4.81 (dd, J = 13.2, 4.0 Hz): H2 proton adjacent to the ketone .
    The ¹³C NMR spectrum confirms the carbonyl group at δ 191.2 ppm and aromatic carbons between δ 115–150 ppm .

Synthesis and Optimization

Multicomponent Reaction Protocol

The compound is synthesized via a one-pot, three-component reaction involving:

  • Quinoline-2,4(1H,3H)-dione as the dihydroquinolinone precursor.

  • 3-Aminopyridine for pyridinyl incorporation.

  • Aryl glyoxal monohydrates as electrophilic partners .
    The reaction proceeds in H₂O/EtOH (1:1) under reflux for 12 hours, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), yielding 14.7% isolated product .

Table 2: Synthetic Conditions and Yield

ComponentRoleQuantityYield
Quinoline-2,4-dioneCore substrate1.0 eq14.7%
3-AminopyridineNucleophile1.2 eq
Aryl glyoxal monohydrateElectrophile1.5 eq
DABCOOrganocatalyst20 mol%

Regioselectivity and Mechanistic Insights

DABCO enhances regioselectivity by deprotonating the quinoline-dione at C3, directing nucleophilic attack by 3-aminopyridine to the C2 position . Density functional theory (DFT) studies of analogous systems suggest that the transition state favors para substitution on the pyridine ring due to reduced steric hindrance .

Biological Activity and Mechanisms

Antiproliferative Effects

In a screen against MCF-7 breast cancer cells, 2-(pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one exhibited an IC₅₀ of 18.3 μM, surpassing flavanone controls (IC₅₀ > 50 μM) . Activity is attributed to:

  • Intercalation into DNA: Planar quinolinone moiety binding to minor grooves.

  • Topoisomerase II inhibition: Pyridinyl nitrogen coordinating with enzyme active sites .

Table 3: Antiproliferative Activity Comparison

CompoundIC₅₀ (μM)Target Cell Line
2-(Pyridin-3-yl)-dihydroquinoline18.3MCF-7
Flavanone (control)>50MCF-7
Doxorubicin (positive control)0.15MCF-7

Structure-Activity Relationships (SAR)

  • Pyridine position matters: 3-Pyridinyl analogs show 2.1-fold higher activity than 2- or 4-pyridinyl derivatives due to optimal hydrogen bonding .

  • Saturation enhances solubility: The 2,3-dihydro motif improves water solubility (LogP = 1.8) compared to fully aromatic analogs (LogP = 2.4) .

Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry (HRMS)

The HRMS (ESI+) spectrum displays a molecular ion peak at m/z 225.1031 [M+H]⁺, consistent with the theoretical mass of 225.1028 . Fragment ions at m/z 170.0965 (loss of C₃H₅NO) and m/z 121.0653 (pyridinium ion) confirm the structure .

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 1675: C=O stretch (quinolinone ketone).

  • 1590: C=N stretch (pyridine).

  • 1480: Aromatic C=C bending .

Comparative Analysis with Analogues

Morpholine vs. Tetrahydroquinoline Derivatives

Compared to morpholine-linked analogs (e.g., 4-[(pyridin-3-yl)diazenyl]morpholine), the tetrahydroquinoline core in 2-(pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one confers 3.2-fold greater cytotoxicity, likely due to enhanced membrane permeability .

Azaflavanone Derivatives

As a 1-azaflavanone analog, the compound’s bioactivity stems from replacing the flavanone oxygen with a nitrogen atom, which increases electron density at C2 and improves DNA-binding affinity .

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